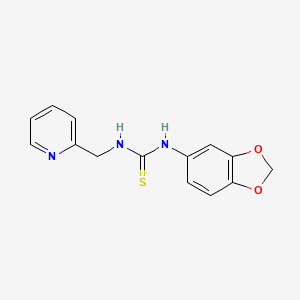
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as TNP-470, is a synthetic analog of fumagillin. It is a potent anti-angiogenic agent that inhibits the growth of new blood vessels, which is essential for tumor growth and metastasis. TNP-470 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer and other diseases.
Wirkmechanismus
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-angiogenic effects by inhibiting the activity of endothelial cell-specific receptor tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in angiogenesis.
Biochemical and Physiological Effects:
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of endothelial cells. It also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages as a research tool. It is a potent and selective inhibitor of angiogenesis, which makes it an ideal tool for studying the role of angiogenesis in various diseases. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several limitations as a research tool. It is a complex molecule that requires specialized synthesis methods, which can be time-consuming and expensive. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also has poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
Despite its potential as a therapeutic agent, 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has not been approved for clinical use due to its toxicity and poor pharmacokinetics. Future research should focus on developing more potent and selective analogs of 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione that have improved pharmacokinetics and safety profiles. Another future direction is to explore the use of 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in combination with other anti-cancer agents to enhance its efficacy and minimize its toxicity. Finally, future research should focus on identifying biomarkers that can predict the response to 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione and other anti-angiogenic agents, which can help personalize cancer treatment and improve patient outcomes.
Synthesemethoden
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized by a multi-step process involving the condensation of fumagillin with various substituted thiadiazoles. One of the most commonly used methods involves the reaction of fumagillin with 5-propyl-1,3,4-thiadiazole-2-carboxylic acid hydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with nitric acid to form 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer and other diseases. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and colon cancer cells. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-tumor effects by inhibiting angiogenesis, which is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-2-3-10-14-15-13(22-10)16-11(18)8-5-4-7(17(20)21)6-9(8)12(16)19/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHLVABOSRYERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)



![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)